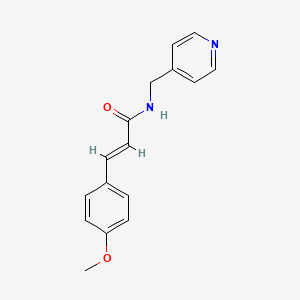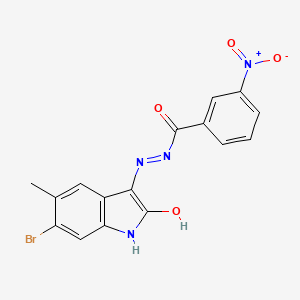![molecular formula C20H16N6O3S B11694832 (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694832.png)
(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-2,4-dihydro-3H-pyrazole-4-[(2-(2-nitrophényl)hydrazinylidène)-5-méthyl-2-[4-(4-méthylphényl)-1,3-thiazol-2-yl]-(4Z) est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-oxo-2,4-dihydro-3H-pyrazole-4-[(2-(2-nitrophényl)hydrazinylidène)-5-méthyl-2-[4-(4-méthylphényl)-1,3-thiazol-2-yl]-(4Z) implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires thiazole et pyrazolone, suivie de leur couplage dans des conditions spécifiques pour former le produit final. Les réactifs courants utilisés dans ces réactions comprennent les dérivés de l'hydrazine, les thioamides et les composés nitrobenzène. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer l'évolutivité et la rentabilité. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification avancées pour atteindre une production à grande échelle tout en maintenant les normes de qualité souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
3-oxo-2,4-dihydro-3H-pyrazole-4-[(2-(2-nitrophényl)hydrazinylidène)-5-méthyl-2-[4-(4-méthylphényl)-1,3-thiazol-2-yl]-(4Z) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent modifier les cycles aromatiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent souvent des solvants spécifiques, des températures et des catalyseurs pour mener les réactions à terme.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitroso ou nitro, tandis que la réduction peut produire des dérivés d'amine. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques, conduisant à une large gamme de dérivés ayant des propriétés différentes.
Applications de la recherche scientifique
3-oxo-2,4-dihydro-3H-pyrazole-4-[(2-(2-nitrophényl)hydrazinylidène)-5-méthyl-2-[4-(4-méthylphényl)-1,3-thiazol-2-yl]-(4Z) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des colorants et des polymères.
Mécanisme d'action
Le mécanisme d'action de 3-oxo-2,4-dihydro-3H-pyrazole-4-[(2-(2-nitrophényl)hydrazinylidène)-5-méthyl-2-[4-(4-méthylphényl)-1,3-thiazol-2-yl]-(4Z) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The biochemical pathways that are affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-[1,1′-biphényl]-2-sulfonamide
- 2-Fluorodéschlorokétamine
Unicité
3-oxo-2,4-dihydro-3H-pyrazole-4-[(2-(2-nitrophényl)hydrazinylidène)-5-méthyl-2-[4-(4-méthylphényl)-1,3-thiazol-2-yl]-(4Z) est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique. Sa structure permet des modifications diverses, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C20H16N6O3S |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[(2-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N6O3S/c1-12-7-9-14(10-8-12)16-11-30-20(21-16)25-19(27)18(13(2)24-25)23-22-15-5-3-4-6-17(15)26(28)29/h3-11,24H,1-2H3 |
Clé InChI |
QQSVGKYXQIODFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-5-nitropyridine](/img/structure/B11694752.png)

![2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11694763.png)
![(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694769.png)
![5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11694774.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11694779.png)

![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11694786.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694802.png)

![2-chloro-5-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11694808.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694816.png)


